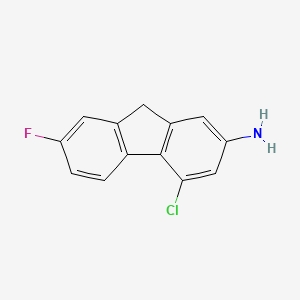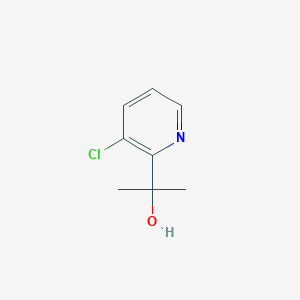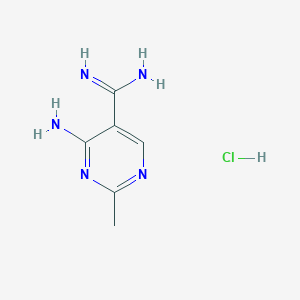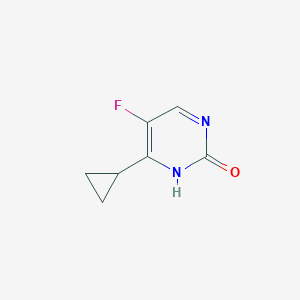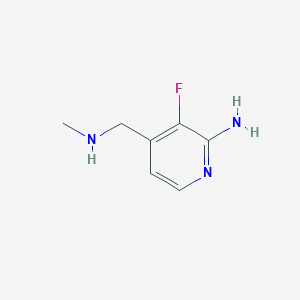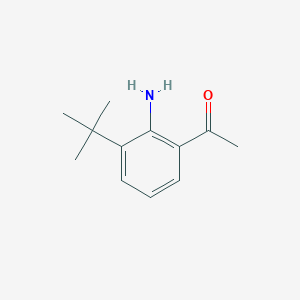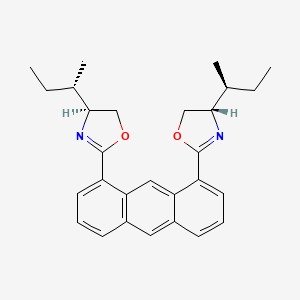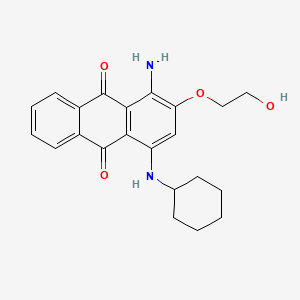
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)- is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features functional groups that may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)- typically involves multi-step organic reactions. A common approach might include:
Nitration and Reduction: Starting with anthracene, nitration followed by reduction can introduce amino groups.
Cyclohexylamine Addition:
Ethoxylation: The hydroxyethoxy group can be introduced via ethoxylation reactions under basic conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or hydroxyethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions but may include various substituted anthraquinones, hydroquinones, and other derivatives.
科学研究应用
Chemistry
Dye Synthesis: Used as intermediates in the synthesis of dyes and pigments.
Catalysis: Potential use as catalysts or catalyst supports in organic reactions.
Biology
Antimicrobial Agents: Some anthraquinone derivatives exhibit antimicrobial properties.
Anticancer Research: Investigated for potential anticancer activity due to their ability to intercalate DNA.
Medicine
Pharmaceuticals: Potential use in drug development for various therapeutic applications.
Industry
Material Science: Used in the development of advanced materials with specific optical or electronic properties.
作用机制
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)- depends on its specific application. In biological systems, it may interact with cellular components such as DNA, proteins, or enzymes, leading to various biological effects. The molecular targets and pathways involved can include:
DNA Intercalation: Binding to DNA and disrupting its function.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: Known for its use in dye synthesis.
2-Ethoxyanthraquinone: Used in the production of dyes and pigments.
Cyclohexylamine Derivatives: Various derivatives used in pharmaceuticals and industrial applications.
Uniqueness
The unique combination of amino, cyclohexylamino, and hydroxyethoxy groups in 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)- imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
25061-50-1 |
|---|---|
分子式 |
C22H24N2O4 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O4/c23-20-17(28-11-10-25)12-16(24-13-6-2-1-3-7-13)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h4-5,8-9,12-13,24-25H,1-3,6-7,10-11,23H2 |
InChI 键 |
YOHDUQBXKPGDFU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


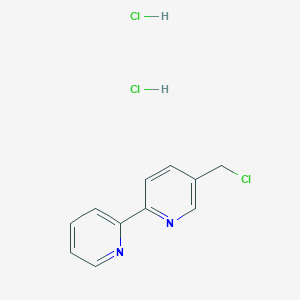



![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)

